molecular formula C19H20N4O2 B2974870 (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone CAS No. 1210897-24-7

(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone

Katalognummer: B2974870
CAS-Nummer: 1210897-24-7
Molekulargewicht: 336.395
InChI-Schlüssel: NSMWHLWSWIPPFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone" features a hybrid structure combining a piperidine ring substituted with a 5-cyclopropyl-1,3,4-oxadiazole moiety and an indole-3-yl methanone group. The cyclopropyl group on the oxadiazole ring may enhance metabolic stability and lipophilicity, while the indole moiety could facilitate interactions with biological targets such as enzymes or receptors .

Eigenschaften

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-19(15-11-20-16-4-2-1-3-14(15)16)23-9-7-13(8-10-23)18-22-21-17(25-18)12-5-6-12/h1-4,11-13,20H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMWHLWSWIPPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone is a novel chemical entity that incorporates a piperidine ring and an indole moiety, linked through a 1,3,4-oxadiazole group. This structure suggests potential biological activities that merit investigation. The focus of this article is to explore the biological activity of this compound, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H29N5O2C_{22}H_{29}N_{5}O_{2}, with a molecular weight of approximately 395.5 g/mol. Its IUPAC name is 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone . The presence of the oxadiazole ring is significant as it is associated with various biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit considerable antimicrobial properties. For instance, studies have shown that compounds containing this moiety demonstrate effectiveness against a range of pathogens including bacteria and fungi.

Key Findings:

  • Antibacterial Activity : A study highlighted that oxadiazole derivatives were effective against Mycobacterium bovis BCG, indicating potential use in treating tuberculosis .
  • Antifungal Activity : Other derivatives have shown antifungal properties against common fungal pathogens, suggesting broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively studied. These compounds have been shown to target various enzymes involved in cancer cell proliferation.

  • Enzyme Inhibition : The compound may inhibit key enzymes such as thymidylate synthase and HDAC (histone deacetylase), which are crucial for cancer cell growth and survival .
  • Molecular Docking Studies : Research utilizing molecular docking techniques has suggested that these compounds bind effectively to cancer-related targets, enhancing their therapeutic efficacy .

Case Studies

Several studies have documented the biological activity of oxadiazole-containing compounds:

StudyCompoundActivityFindings
Dhumal et al. (2016)1,3,4-Oxadiazole DerivativesAntitubercularStrong inhibition of Mycobacterium bovis BCG in both active and dormant states .
Desai et al. (2018)Pyridine-based OxadiazolesAnticancerSignificant inhibition of cancer cell proliferation via enzyme targeting .
Recent Review (2023)Oxadiazole HybridsAnticancerBroad spectrum activity against multiple cancer types through diverse mechanisms .

Vergleich Mit ähnlichen Verbindungen

(4-((1H-Indol-3-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone

This compound, reported by Santos et al., replaces the oxadiazole-cyclopropyl group with a pyridin-3-yl moiety. It demonstrated potent antimalarial activity against Plasmodium falciparum (EC₅₀ = 3 nM), attributed to optimized physicochemical properties and strong structure-activity relationships (SAR) . The pyridinyl substituent likely enhances hydrogen bonding and π-π stacking interactions with parasitic targets, whereas the target compound’s cyclopropyl-oxadiazole group may improve membrane permeability due to increased hydrophobicity.

AM 630 [(6-Iodo-2-methyl-1-(2-morpholinylethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone]

AM 630, a cannabinoid receptor antagonist, shares the indole-methanone core but incorporates a morpholinyl-ethyl chain and iodine substituents. These features confer selectivity for cannabinoid receptors, highlighting how structural modifications can redirect therapeutic applications. The target compound lacks such polar groups, suggesting divergent biological targets .

Oxadiazole-Containing Analogues

(2,3-Dihydro-1H-indol-1-yl){1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl]piperidin-4-yl}methanone

This derivative (Mol. Wt. 480.59) includes a sulfonyl-piperidine group and a 5-ethyl-1,2,4-oxadiazole ring. The sulfonyl group enhances solubility, a property absent in the target compound, which may rely on the indole’s inherent aromaticity for passive diffusion .

Pyrazol-Indole Hybrids

5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone

This compound substitutes the piperidine-oxadiazole unit with a dihydropyrazol ring. The dihydropyrazol group introduces conformational rigidity, which may restrict binding to flexible targets.

Comparative Data Table

Compound Name Structural Features Biological Activity Molecular Weight (g/mol) Key Substituent Effects Reference
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone (Target Compound) Cyclopropyl-oxadiazole, indole-methanone Hypothesized antimalarial ~338* Enhanced lipophilicity, metabolic stability N/A
(4-((1H-Indol-3-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone Pyridin-3-yl, indole-methyl EC₅₀ = 3 nM (antimalarial) ~349* Hydrogen bonding via pyridine
AM 630 Iodo, morpholinyl-ethyl, 4-methoxyphenyl Cannabinoid receptor antagonist 527.37 Polar groups for receptor selectivity
(2,3-Dihydro-1H-indol-1-yl){1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl]piperidin-4-yl}methanone Sulfonyl-piperidine, ethyl-oxadiazole Not reported 480.59 Sulfonyl enhances solubility
5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone Dihydropyrazol, phenyl Not reported ~348* Rigid pyrazol restricts conformation

*Estimated based on structural analysis; experimental data required.

Key Research Findings and Implications

  • Antimalarial Potential: The target compound’s structural similarity to Santos et al.’s pyridinyl derivative suggests possible antimalarial activity, though substitution of pyridine with cyclopropyl-oxadiazole may alter potency.
  • Receptor Selectivity: Unlike AM 630 , the absence of iodine and morpholinyl groups in the target compound likely precludes cannabinoid receptor interactions, emphasizing the role of substituents in target specificity.
  • Physicochemical Properties : The cyclopropyl group may improve logP compared to ethyl-oxadiazole derivatives , favoring blood-brain barrier penetration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.